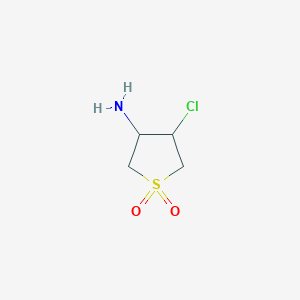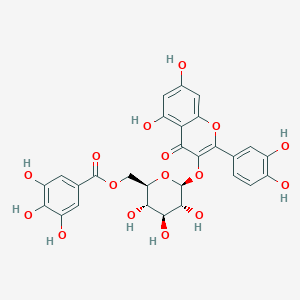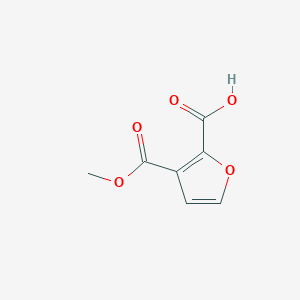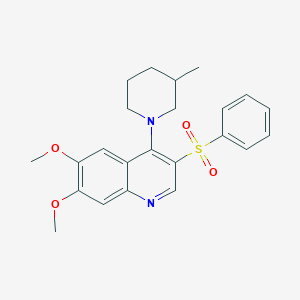![molecular formula C22H26N2O3 B2493220 1-Benzhidril-3-(octahidrobenzo[b][1,4]dioxin-6-il)urea CAS No. 1902894-94-3](/img/structure/B2493220.png)
1-Benzhidril-3-(octahidrobenzo[b][1,4]dioxin-6-il)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality 1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(diphenylmethyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química ambiental y remediación
El potencial del compuesto como adsorbente o scavenger de contaminantes ambientales es un área de interés emergente. Los investigadores están investigando su capacidad para capturar metales pesados, contaminantes orgánicos o colorantes del agua o el suelo. Su estabilidad y afinidad por contaminantes específicos lo convierten en un candidato prometedor para estrategias de remediación ambiental.
En resumen, la 1-Benzhidril-3-(octahidrobenzo[b][1,4]dioxin-6-il)urea une múltiples disciplinas científicas, ofreciendo vías emocionantes para la exploración. Su versatilidad subraya su importancia en el avance de la investigación en química, biología y ciencia de los materiales . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules are used in organic light-emitting devices (OLEDs) .
Mode of Action
Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process in oleds . This process is dominant in these compounds due to 2 ET1 > ES1 .
Biochemical Pathways
Compounds containing the dihydrobenzo[b][1,4]dioxin-6-yl group have been found to be useful as immunomodulators , suggesting potential involvement in immune response pathways.
Result of Action
Related compounds with the dihydrobenzo[b][1,4]dioxin-6-yl group have been shown to contribute to the efficient device performance of oleds due to the tta contribution to the electroluminescent process .
Action Environment
The performance of related compounds in oleds may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Propiedades
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-benzhydrylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(23-18-11-12-19-20(15-18)27-14-13-26-19)24-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-21H,11-15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHMSPQBCCFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2493141.png)
![3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2493144.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
![N-(3-bromophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2493154.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2493159.png)
